molecular formula C6H11NO4 B14749661 (R)-beta-alanopine CAS No. 2254-38-8

(R)-beta-alanopine

Cat. No.: B14749661
CAS No.: 2254-38-8
M. Wt: 161.16 g/mol
InChI Key: OAWHMSFCLIYBHE-SCSAIBSYSA-N
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Description

®-beta-alanopine is a chiral compound that plays a significant role in various biochemical processes. It is an amino acid derivative and is known for its involvement in the alanopine dehydrogenase reaction, which is crucial in anaerobic metabolism in marine invertebrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-beta-alanopine typically involves the reaction of beta-alanine with pyruvate in the presence of alanopine dehydrogenase. This enzyme-catalyzed reaction is stereospecific, producing the ®-enantiomer of beta-alanopine. The reaction conditions usually require a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.5 to 8.5.

Industrial Production Methods

Industrial production of ®-beta-alanopine can be achieved through biotechnological methods involving the fermentation of genetically engineered microorganisms that express alanopine dehydrogenase. This method is advantageous due to its specificity and efficiency in producing the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-beta-alanopine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce pyruvate and beta-alanine.

    Reduction: It can be reduced back to its precursor compounds under certain conditions.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products

The major products formed from these reactions include pyruvate, beta-alanine, and substituted derivatives of ®-beta-alanopine.

Scientific Research Applications

®-beta-alanopine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is studied for its role in anaerobic metabolism in marine organisms.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in conditions related to metabolic disorders.

    Industry: It is used in the production of chiral catalysts and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-beta-alanopine involves its role as a substrate for alanopine dehydrogenase. This enzyme catalyzes the reversible conversion of ®-beta-alanopine to pyruvate and beta-alanine, with the concomitant reduction of NAD+ to NADH. This reaction is part of the anaerobic metabolic pathway in marine invertebrates, allowing them to generate energy under low oxygen conditions.

Comparison with Similar Compounds

Similar Compounds

    Lactate: Another key compound in anaerobic metabolism, but it is not chiral.

    Alanine: A simple amino acid that is structurally similar but lacks the chiral center.

    Beta-alanine: A precursor in the synthesis of ®-beta-alanopine.

Uniqueness

®-beta-alanopine is unique due to its chiral nature and specific role in the anaerobic metabolism of marine invertebrates. Unlike lactate, which is produced in many organisms, ®-beta-alanopine is more specialized and is primarily found in marine species.

Properties

CAS No.

2254-38-8

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-(2-carboxyethylamino)propanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1

InChI Key

OAWHMSFCLIYBHE-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)NCCC(=O)O

Canonical SMILES

CC(C(=O)O)NCCC(=O)O

Origin of Product

United States

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